molecular formula C17H19N3O4S B2391691 5-Hydroxyomeprazole D3 CAS No. 1216667-13-8

5-Hydroxyomeprazole D3

Cat. No.: B2391691
CAS No.: 1216667-13-8
M. Wt: 364.43
InChI Key: CMZHQFXXAAIBKE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyomeprazole D3 (C₁₇H₁₆D₃N₃O₄S; molecular weight: 364.43 g/mol) is a deuterated isotopologue of 5-hydroxyomeprazole, a primary metabolite of the proton pump inhibitor omeprazole . It is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its stability for use as an internal standard in mass spectrometry-based pharmacokinetic studies . Structurally, it retains the hydroxyl group at the 5-position of the pyridine ring, distinguishing it from omeprazole (which has a methoxy group at this position) .

This compound is pivotal in drug metabolism research, particularly for quantifying CYP2C19-mediated 5-hydroxylation of omeprazole in vitro and in vivo . Unlike non-deuterated 5-hydroxyomeprazole, its deuterated form minimizes isotopic interference, ensuring analytical precision in metabolic ratio calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthetic route for the preparation of 5-Hydroxyomeprazole involves the conversion of 2-methyl group to 2-chloromethyl group in pyridines, followed by coupling with 5-methoxy-1H-benzimidazolethiol .

Industrial Production Methods

Industrial production methods for 5-Hydroxyomeprazole D3 typically involve large-scale synthesis using similar synthetic routes as described above. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyomeprazole D3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxyomeprazole D3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxyomeprazole D3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion. The deuterium labeling does not significantly alter the mechanism of action but provides a useful tool for tracing the metabolic pathways and studying the pharmacokinetics of the compound .

Comparison with Similar Compounds

Structural Analogues

Compound Structure Modification Molecular Formula Molecular Weight (g/mol) Key References
Omeprazole Methoxy group at pyridine 5-position C₁₇H₁₉N₃O₃S 345.42
5-Hydroxyomeprazole Hydroxyl group at pyridine 5-position C₁₇H₁₉N₃O₄S 361.41
Omeprazole Sulfone Sulfonyl group instead of sulfoxide C₁₇H₁₉N₃O₄S 377.42
5-Hydroxyomeprazole D3 Deuterium substitution at three positions C₁₇H₁₆D₃N₃O₄S 364.43

Key Differences :

  • Omeprazole vs. 5-Hydroxyomeprazole : The hydroxyl group at the 5-position in 5-hydroxyomeprazole increases polarity, altering metabolic clearance pathways .
  • 5-Hydroxyomeprazole vs. Omeprazole Sulfone : The latter is metabolized via CYP3A4 (vs. CYP2C19 for 5-hydroxyomeprazole), leading to divergent drug interaction profiles .

Pharmacokinetic and Metabolic Properties

Parameter This compound 5-Hydroxyomeprazole Omeprazole Sulfone Omeprazole
Primary Metabolic Pathway CYP2C19 (via parent drug) CYP2C19 CYP3A4 CYP2C19 (5-hydroxylation), CYP3A4 (sulfoxidation)
AUC₀→∞ (ng·h/mL) Used as internal standard 1.49–1.77 (R/S enantiomers) 2.9–13.6 (genotype-dependent) 2873–14233 (genotype-dependent)
Half-Life (h) N/A (analytical standard) 0.9–1.7 2.9–13.6 0.9–2.5
Effect of Efavirenz Not studied ↓ AUC by 40% (multiple doses) ↔ AUC ↓ AUC by 20–25%

Key Findings :

  • CYP2C19 Genotype Impact: 5-Hydroxyomeprazole exposure is less affected by CYP2C19 polymorphisms than omeprazole, likely due to sequential metabolism .
  • Drug Interactions: BFE1224: No significant effect on 5-hydroxyomeprazole AUC (≤5% change) vs. 20–25% decrease in omeprazole AUC .

Analytical and Clinical Utility

  • This compound : Used in LC-MS/MS assays for quantifying CYP2C19 activity (detection limit: 0.5 ng/mL) .
  • Omeprazole Sulfone: Preferred for CYP3A4 phenotyping due to its exclusive dependence on this enzyme .
  • Non-Deuterated 5-Hydroxyomeprazole: Limited utility in drug interaction studies due to lack of in vitro inhibition data .

Stereoselectivity

  • R- vs. S-5-Hydroxyomeprazole: Both enantiomers show similar AUC reductions (40–50%) after efavirenz induction, indicating non-stereoselective CYP2C19 induction .
  • Omeprazole Enantiomers : R-omeprazole is predominantly metabolized by CYP2C19, while S-omeprazole relies more on CYP3A4 .

Biological Activity

5-Hydroxyomeprazole D3 is a deuterium-labeled derivative of 5-Hydroxyomeprazole, which is a primary metabolite of the widely used proton pump inhibitor, omeprazole. This compound has garnered attention in pharmacological research due to its role in gastric acid secretion inhibition and its potential implications in drug metabolism studies.

Target Enzyme:
this compound primarily targets the H+/K+ ATPase enzyme in the parietal cells of the stomach, similar to its parent compound, omeprazole. This enzyme is crucial for the secretion of gastric acid.

Mode of Action:
By inhibiting the H+/K+ ATPase enzyme, this compound effectively reduces gastric acid production. This action plays a significant role in managing conditions associated with excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and therapeutic efficacy. Studies indicate that this compound exhibits distinct absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption: Rapidly absorbed following administration.
  • Distribution: Exhibits a significant brain-to-plasma partition coefficient (Kp), indicating potential central nervous system (CNS) effects .
  • Metabolism: Undergoes extensive metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites.
  • Excretion: Primarily eliminated through renal pathways .

The structural characteristics of this compound include a substituted benzimidazole ring and a pyridine ring. Its deuterium labeling enhances its utility in metabolic studies by allowing for precise tracking during analytical procedures .

Research Findings

Several studies have investigated the biological activity and implications of this compound:

  • Metabolite Profiling: A study involving simultaneous administration of omeprazole and its deuterated form revealed the identification of seventeen metabolites in mouse models. These metabolites exhibited varying profiles based on administration routes (intraperitoneal, intravenous, oral), providing insights into their CNS-related effects .
  • Clinical Implications: Research demonstrated that grapefruit juice alters the metabolism of omeprazole but does not significantly affect the AUC (area under the curve) of 5-hydroxyomeprazole. This finding suggests that dietary factors can influence drug metabolism without affecting this specific metabolite significantly .
  • Analytical Method Development: A validated method for simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma has been developed using solid-phase extraction and high-performance liquid chromatography (HPLC). This method allows for accurate assessment of these compounds in clinical trials .

Case Studies

Case Study 1: CNS Effects
In vivo studies using mice showed that the pharmacokinetic profiles of this compound suggest potential CNS activity. The brain-to-plasma ratios indicated significant distribution into brain tissue, warranting further investigation into its neuropharmacological effects .

Case Study 2: Drug Interaction Studies
A randomized crossover study highlighted how grapefruit juice impacts omeprazole metabolism without affecting 5-hydroxyomeprazole levels significantly. This study underscores the importance of considering dietary interactions when evaluating drug efficacy and safety profiles .

Summary Table: Key Characteristics of this compound

CharacteristicDetails
Chemical Structure Deuterium-labeled benzimidazole derivative
Target Enzyme H+/K+ ATPase
Mechanism Inhibition of gastric acid secretion
Pharmacokinetics Rapid absorption; significant CNS distribution
Metabolite Identification Seventeen metabolites identified in studies
Clinical Relevance Effects on drug metabolism influenced by diet

Properties

IUPAC Name

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.